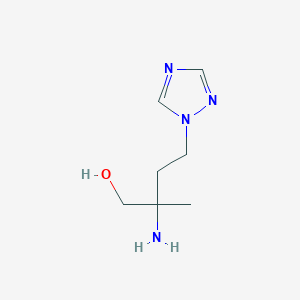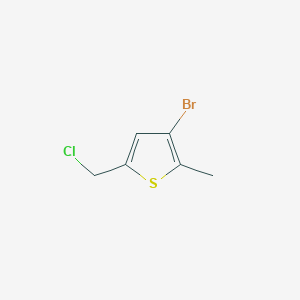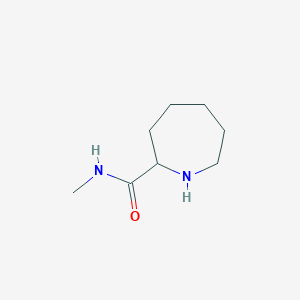
2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol is an organic compound that features both an amino group and a triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new drugs and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol typically involves the reaction of 2-amino-2-methyl-1-propanol with 1H-1,2,4-triazole under specific conditions. One common method involves the use of a solvent such as ethanol, with the reaction being catalyzed by an acid or base to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain a high-purity product suitable for further applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The amino group can participate in nucleophilic attacks, facilitating the formation of covalent bonds with target molecules .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-methyl-1-propanol: A simpler analog without the triazole ring.
1H-1,2,4-Triazole: The core structure of the triazole ring present in the compound.
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Another compound featuring the triazole ring but with different functional groups
Uniqueness
2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol is unique due to the combination of the amino group and the triazole ring, which imparts distinct chemical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C7H14N4O |
|---|---|
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
2-amino-2-methyl-4-(1,2,4-triazol-1-yl)butan-1-ol |
InChI |
InChI=1S/C7H14N4O/c1-7(8,4-12)2-3-11-6-9-5-10-11/h5-6,12H,2-4,8H2,1H3 |
Clave InChI |
LYKVQVGNQRIUCO-UHFFFAOYSA-N |
SMILES canónico |
CC(CCN1C=NC=N1)(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R)-2-amino-2-[2-bromo-4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13583208.png)



![2-Oxa-3-azabicyclo[2.2.2]octane-5,6-diol](/img/structure/B13583239.png)




![2,5-dimethyl-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride](/img/structure/B13583272.png)


![1-[(4-Chloro-3-fluorophenyl)methyl]cyclopropane-1-carboxylicacid](/img/structure/B13583285.png)
